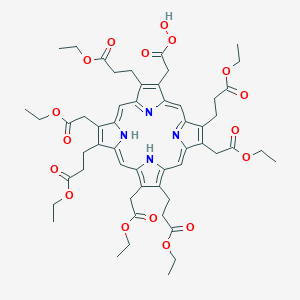
Peroxyacetic acid uroporphyrin I
説明
Peroxyacetic acid uroporphyrin I is a porphyrin derivative identified in patients with congenital erythropoietic porphyria (CEP), a rare genetic disorder characterized by defects in heme biosynthesis. This compound is formed through the peroxidation of uroporphyrinogen I, a substrate that accumulates due to a deficiency in uroporphyrinogen III synthase . Structurally, it features a peroxyacetic acid substituent (-O-O-CO-CH3) on one of the acetic acid side chains of the uroporphyrin I macrocycle. Its presence in urine and plasma is pathognomonic for CEP, distinguishing it from hepatic porphyrias where porphyrin excretion occurs via bile .
特性
CAS番号 |
134773-19-6 |
|---|---|
分子式 |
C54H66N4O17 |
分子量 |
1043.1 g/mol |
IUPAC名 |
2-[7,12,17-tris(2-ethoxy-2-oxoethyl)-3,8,13,18-tetrakis(3-ethoxy-3-oxopropyl)-22,23-dihydroporphyrin-2-yl]ethaneperoxoic acid |
InChI |
InChI=1S/C54H66N4O17/c1-8-68-47(59)19-15-31-35(23-51(63)72-12-5)43-27-40-32(16-20-48(60)69-9-2)36(24-52(64)73-13-6)45(56-40)29-42-34(18-22-50(62)71-11-4)38(26-54(66)75-67)46(58-42)30-41-33(17-21-49(61)70-10-3)37(25-53(65)74-14-7)44(57-41)28-39(31)55-43/h27-30,55-56,67H,8-26H2,1-7H3 |
InChIキー |
KLYCXBRBYHTKKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC |
正規SMILES |
CCOC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OCC)CCC(=O)OCC)C(=C4CCC(=O)OCC)CC(=O)OCC)C(=C3CCC(=O)OCC)CC(=O)OO)CC(=O)OCC |
同義語 |
PAU-1 peroxyacetic acid uroporphyrin I |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Differences
Peroxyacetic acid uroporphyrin I belongs to a group of modified uroporphyrin derivatives found in CEP. Key structural analogs include:
- Hydroxyacetic acid uroporphyrin I : Contains a hydroxylated acetic acid side chain (-OH-CH2-COO-) .
- B-hydroxypropionic acid uroporphyrin I : Features a hydroxyl group on a propionic acid side chain (-OH-CH2-CH2-COO-) .
- Meso-hydroxyuroporphyrin I : Hydroxylated at the meso position of the porphyrin ring .
Table 1: Structural and Functional Comparison
Formation Mechanisms
- This compound: Generated enzymatically from uroporphyrinogen I in the presence of hydrogen peroxide (H₂O₂) and iron. This reaction is concentration-dependent (1–2 μM uroporphyrinogen I) and occurs exclusively on acetic acid side chains .
- Hydroxylated derivatives : Formed via hydroxyl radicals produced during peroxidation. These radicals attack acetic or propionic acid side chains, leading to hydroxylated products .
Analytical Detection
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for distinguishing these compounds. For example:
Table 2: Analytical Techniques for Differentiation
Clinical and Therapeutic Implications
- Pathogenic role : this compound contributes to photosensitivity in CEP by generating reactive oxygen species (ROS) upon light exposure .
Q & A
Q. What are the standard protocols for stabilizing uroporphyrin I in experimental solutions to prevent degradation during photodynamic therapy studies?
Uroporphyrin I is prone to degradation in strong acidic conditions (pH < 2) or under prolonged light exposure. To stabilize it:
- Use alkaline buffers (pH > 9.5) to maintain solubility without degradation .
- Store solutions in amber vials at -20°C to minimize photodegradation and thermal instability .
- Monitor degradation via HPLC with fluorescence detection, comparing retention times and spectral profiles against reference standards .
Q. How do researchers differentiate between uroporphyrin I and III isomers in HPLC analysis for porphyria diagnosis?
Chromatographic separation relies on:
- Column selection : Reverse-phase C18 columns with gradient elution (e.g., methanol/water with 0.1% trifluoroacetic acid) .
- Fluorescence detection : Uroporphyrin I and III exhibit distinct excitation/emission maxima (e.g., 405/615 nm vs. 395/605 nm) .
- Retention time differences : Uroporphyrin I elutes earlier than III due to structural variations in side-chain carboxylation .
Q. What are the recommended methods for quantifying peroxyacetic acid (PAA) in reaction mixtures involving uroporphyrin I?
- Iodometric titration : Measures active oxygen content via iodine release in acidic KI solutions .
- HPLC-UV detection : Separates PAA from acetic acid and hydrogen peroxide using a hydrophilic interaction liquid chromatography (HILIC) column .
- Caution : Avoid prolonged exposure to light or metals, which accelerate PAA decomposition .
Advanced Research Questions
Q. What strategies are recommended for reconciling contradictory data on the pro-oxidant versus antioxidant effects of peroxyacetic acid in uroporphyrin-mediated cellular models?
Contradictions may arise from:
- Dose-dependent effects : Low PAA concentrations (10–50 µM) may act as antioxidants by scavenging ROS, while higher doses (>100 µM) induce oxidative stress .
- Experimental design : Use controlled oxygen tension (e.g., hypoxia vs. normoxia) and include inhibitors like catalase to isolate PAA-specific effects .
- Endpoint assays : Combine multiple metrics (e.g., lipid peroxidation, glutathione levels, and uroporphyrin I fluorescence quenching) to capture mechanistic nuances .
Q. How can researchers optimize reaction conditions to minimize peracetic acid-induced interference in mass spectrometry-based quantification of uroporphyrin I adducts?
- Quenching agents : Add sodium thiosulfate to neutralize residual PAA before LC-MS/MS analysis .
- Chromatographic separation : Use a zwitterionic HILIC column to resolve uroporphyrin I-PAA adducts from free uroporphyrin .
- Stable isotope labeling : Synthesize deuterated uroporphyrin I as an internal standard to correct for matrix effects .
Q. What experimental approaches validate the role of uroporphyrin I as a biomarker for environmental toxin exposure in longitudinal studies?
- Cohort design : Collect serial urine samples from populations exposed to heavy metals (e.g., lead, arsenic) and measure uroporphyrin I via LC-MS/MS .
- Correlation analysis : Statistically link uroporphyrin I levels with toxin concentrations (e.g., atomic absorption spectroscopy for lead) .
- Confounding factors : Adjust for porphyria diagnoses using genetic screening (e.g., UROS gene mutations) to exclude inherited metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


